(Perfluorohexyl)benzene
Overview
Description
(Perfluorohexyl)benzene is a compound with the molecular formula C12H5F13 . It has a molecular weight of 396.15 g/mol . The compound is also known by other names such as 65440-93-9 and (tridecafluorohexyl)benzene .
Synthesis Analysis
The Rose Bengal-photocatalyzed perfluorohexylation of olefins, alkynes, and electron-rich aromatic compounds in water was achieved employing perfluorohexyl iodide as fluoroalkyl source . This method presents the advantage of employing a perfluoroalkyl iodide (C6F13-I) as the source of perfluorohexyl radicals .
Molecular Structure Analysis
This compound contains a total of 30 bonds; 25 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .
Chemical Reactions Analysis
The Rose Bengal-photocatalyzed perfluorohexylation reactions of olefins, alkynes, and aromatic compounds were carried out using perfluorohexyl iodide as the source of perfluorohexyl radicals . This method presents the advantage of employing a perfluoroalkyl iodide (C6F13-I) as the source of perfluorohexyl radicals .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 396.15 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 13 . The compound has a Rotatable Bond Count of 5 . The Exact Mass and Monoisotopic Mass of the compound is 396.0183663 g/mol .
Scientific Research Applications
Chemical Reactions and Kinetics :
- (Čermák et al., 2011) explored the dehydration of (Perfluoroalkyl) tetramethylcyclopentenols, including (perfluorohexyl) derivatives. They found that phosphorus pentoxide in benzene at 80-90 °C yielded an 89% yield of isomeric product mixture, highlighting the effectiveness of this method in organic synthesis.
Photophysical Properties :
- Research by (Krebs & Spanggaard, 2002) demonstrated the impact of perfluorination on the photophysical properties of compounds. They synthesized fluorinated benzene compounds, including derivatives of (Perfluorohexyl)benzene, and observed significant shifts in emission maxima upon fluorine substitution, which is crucial for the development of optoelectronic materials.
Catalysis and Oxidation Reactions :
- (Qiu, Xu, & Qian, 2009) investigated the use of cobalt (II) tetra-(perfluorohexyl) phthalocyaninate in the catalytic oxidation of ethyl benzene and benzyl alcohol. The study highlighted its high catalytic activity and potential for industrial applications in producing key organic chemicals.
Polymer Science :
- In a study on polymers, (Maji & Banerjee, 2010) synthesized new semifluorinated poly(ether amide)s incorporating this compound units. These polymers exhibited high thermal stability and good mechanical strength, making them suitable for applications like pervaporation.
Electron Transport and Fluorescence Enhancement :
- (Zeng et al., 2007) demonstrated that introducing a this compound unit into poly(9,9-dialkylfluoreneethynylene)s significantly improved their fluorescence quantum yield
Mechanism of Action
Target of Action
It’s worth noting that perfluorohexyloctane, a related compound, is known to mediate its actions in the lipid layer and meibomian glands .
Mode of Action
This is similar to the action of perfluorohexyloctane, which is used in the treatment of dry eye disease .
Biochemical Pathways
For instance, benzene is converted into benzoate by some sulfate-reducing bacteria .
Pharmacokinetics
It’s known that perfluorinated compounds are generally characterized by their persistence in the environment due to the strength of the carbon-fluorine bond .
Result of Action
It’s known that perfluorinated compounds can have a variety of effects, depending on their specific structure and the biological system in which they are acting .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (Perfluorohexyl)benzene. For instance, the persistence of perfluorinated compounds in the environment can lead to their bioaccumulation and potential adverse health effects . Additionally, the presence of other chemicals in the environment can potentially influence the action of this compound.
Safety and Hazards
Future Directions
The visible light-photocatalyzed perfluorohexylation reactions of olefins, alkynes, and aromatic compounds employing perfluorohexyl iodide as the source of perfluorohexyl radicals present a promising future direction . The method has the advantage of employing a perfluoroalkyl iodide (C6F13-I) as the source of perfluorohexyl radicals .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F13/c13-7(14,6-4-2-1-3-5-6)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMCLELUDINUDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512034 | |
Record name | (Tridecafluorohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65440-93-9 | |
Record name | (Tridecafluorohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in improving the fluorescence quantum yield (FQY) of poly(9,9-dialkylfluoreneethynylene)s (PFEs)?
A1: PFEs have garnered less attention in the field of organic optoelectronic devices compared to the widely used poly(9,9-dialkylfluorene)s. This disparity arises partly from the inherently low FQY observed in PFEs when in a solid state. A higher FQY translates to brighter materials, making them more desirable for applications like light-emitting diodes (OLEDs) and sensors. [, ]
Q2: How does the introduction of a 1,4-bis(perfluorohexyl)benzene (BFB) unit impact the FQY of PFEs?
A2: Research indicates that incorporating BFB units into the PFE polymer backbone significantly enhances its solid-state FQY. This effect is dependent on the molar percentage of BFB in the copolymer. Notably, copolymers containing 40% and 50% BFB showed a substantial FQY increase from 4.9% (observed in pure PFE) to 7.8% and 17.4%, respectively. This suggests that BFB plays a crucial role in improving the light-emitting efficiency of these polymers. [, ]
Q3: What is the proposed mechanism behind the enhanced FQY observed with BFB incorporation?
A3: While the exact mechanism is not explicitly detailed in the provided research, the introduction of the perfluoroalkyl chains, in this case, this compound, likely influences the polymer chain packing and intermolecular interactions within the solid state. The presence of fluorine, being highly electronegative, can lead to reduced aggregation and minimize non-radiative energy transfer pathways, ultimately contributing to the observed increase in FQY. [, ]
Q4: Are there any other noteworthy effects of incorporating BFB into PFEs?
A4: Beyond enhancing FQY, incorporating BFB units into PFEs also affects their electrochemical properties. The research observed that PFEs containing BFB exhibited a lower reduction potential compared to the unmodified PFE. This alteration in reduction potential could be advantageous in specific optoelectronic applications. Furthermore, the fluorine-containing polymers demonstrated commendable thermal stability, a crucial factor for device longevity and performance. [, ]
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